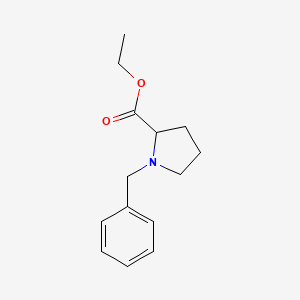
Ethyl 1-benzylpyrrolidine-2-carboxylate
描述
Ethyl 1-benzylpyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1-benzylpyrrolidine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves the alkylation of pyrrolidine-2-carboxylate derivatives with benzyl halides under anhydrous conditions. For example, analogous procedures (e.g., ethyl pyrrole-2-carboxylate synthesis) use trichloroacetyl chloride in diethyl ether with rigorous exclusion of moisture to achieve optimal yields . Key variables include temperature control (0–5°C for exothermic reactions) and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustments to solvent polarity and catalyst selection (e.g., Grignard reagents or lithium bases).
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX software (SHELXL/SHELXS) is widely used to refine crystallographic data and resolve bond angles, torsion angles, and stereochemistry . Complementary techniques include:
- NMR : and NMR to verify substituent positions (e.g., benzyl group integration and splitting patterns).
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives affect their biological activity?
- Methodological Answer : Enantiomeric resolution via chiral chromatography (e.g., Chiralpak columns) or enzymatic kinetic resolution can isolate (R)- and (S)-isomers. Comparative bioactivity assays (e.g., receptor binding or enzyme inhibition studies) are then conducted. For instance, pyrrolidine-2-carboxamide derivatives exhibit stereospecific interactions with targets like angiotensin receptors, where (S)-isomers show 10–100× higher affinity than (R)-isomers . Computational docking (e.g., AutoDock Vina) further predicts binding modes and steric clashes.
Q. What strategies resolve contradictions in spectroscopic data for pyrrolidine derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism, solvent effects, or impurities. Strategies include:
- Variable Temperature NMR : To detect dynamic processes (e.g., ring puckering in pyrrolidine).
- Deuterated Solvent Comparison : Eliminate solvent peak interference.
- DFT Calculations : Simulate expected spectra (e.g., Gaussian 16) and compare with experimental data to identify anomalies .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) predict conformational stability in biological environments. QSAR models correlate substituent electronic properties (Hammett σ constants) with inhibitory potency. For example, electron-withdrawing groups at the benzyl position enhance binding to hydrophobic enzyme pockets . Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications.
属性
CAS 编号 |
172478-10-3; 955-40-8 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.311 |
IUPAC 名称 |
ethyl 1-benzylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |
InChI 键 |
FLASAKCDOWUBQX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN1CC2=CC=CC=C2 |
溶解度 |
not available |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













